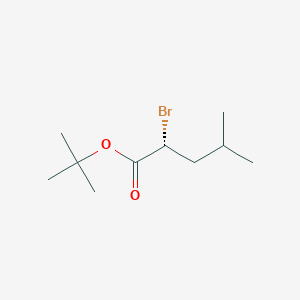

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)-

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Stereoselective Synthesis of Amino Acids : The compound has been utilized in the stereoselective synthesis of γ-fluorinated α-amino acids. A method involved the alkylation of imines with specific bromo-fluoroethanes and bromo-fluoropropenes, followed by deprotection steps (Laue, Kröger, Wegelius, & Haufe, 2000).

Intermediate for Pyrethroids Pesticides Synthesis : 3,3-Dimethyl-4-pentenoic acid methyl ester, a closely related compound, is an important intermediate in the synthesis of pyrethroids pesticides. The compound was prepared through Claisen rearrangement and transesterification reaction, showing significant industrial potential (Peng Chu-he, 2012).

Fragrance and Plasticizer Production : Methyl valerate, also known as methyl pentanoate, which is a methyl ester of pentanoic acid, is used as a fragrance in beauty care products, soaps, and detergents. It also serves as a plasticizer, indicating a broad application in industrial processes (Chen, Chung, & Lee, 2016).

Biochemical and Pharmaceutical Research

Structural Elucidation of Enantiopure and Racemic Acids : The structural elucidation of (R)- and rac-2-bromo-3-methylbutyric acid (a structurally similar compound) provided insights into intermolecular interactions and hydrogen bonding motifs in the solid state, which is crucial for understanding the behavior of such compounds in chemical and pharmaceutical applications (Seidel, Nöthling, Goddard, & Lehmann, 2020).

Inhibitors of Mycolic Acid Biosynthesis : Compounds related to pentanoic acid have been investigated for their potential to inhibit mycolic acid biosynthesis, showing promise in the study of antibacterial agents against mycobacterial infections (Hartmann, Minnikin, Römming, Baird, Ratledge, & Wheeler, 1994).

Inhibitors of Nitric Oxide Synthase (NOS) Activity : Pentanoic acid derivatives have been explored as prodrugs for inhibitors of NOS activity, providing valuable insights into therapeutic approaches for targeting hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-bromo-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO2/c1-7(2)6-8(11)9(12)13-10(3,4)5/h7-8H,6H2,1-5H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEMBXJPCMQKJW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentanoic acid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester, (R)- | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[(1S,2S)-2-Aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3010984.png)

![N~4~-(4-ethoxyphenyl)-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3010988.png)

![7-(Difluoromethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3010989.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B3010991.png)

![1-(((4-nitrophenyl)thio)methyl)-6,7,8,9-tetrahydro-1H-benzo[4,5]thieno[3,2-e]thiazolo[3,2-a]pyrimidin-5(2H)-one](/img/structure/B3010997.png)